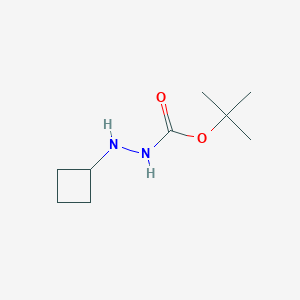

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(cyclobutylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSPJRRNIPCTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Chemistry Guide: Synthesis of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Executive Summary

This technical guide details the synthesis of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate). This compound serves as a critical "privileged structure" in medicinal chemistry, functioning as a lipophilic, metabolically stable building block for kinase inhibitors (e.g., JAK inhibitors) and GPCR modulators.

The protocol selected for this guide is Reductive Amination . While direct alkylation of hydrazine is possible, it frequently suffers from poly-alkylation and poor regioselectivity.[1] The reductive amination of cyclobutanone with tert-butyl carbazate (Boc-hydrazine) offers a high-yielding, regioselective route that is scalable from milligram to kilogram quantities.

Strategic Retrosynthesis & Pathway Design

The synthesis targets the formation of the C–N bond between the cyclobutyl ring and the distal nitrogen (

Reaction Logic[2][3][4]

-

Regioselectivity: tert-Butyl carbazate (

) has two nitrogen atoms. The nitrogen adjacent to the carbonyl ( -

Stability: The intermediate hydrazone is formed first. Unlike imines derived from primary amines, hydrazones are relatively stable but still susceptible to hydrolysis. Therefore, a "one-pot" reduction protocol is preferred to drive equilibrium toward the product.

-

Reductant Selection: Sodium cyanoborohydride (

) is the reagent of choice. It is stable at pH 4–5 (the acidity required to catalyze hydrazone formation) and selectively reduces the C=N bond without reducing the ketone starting material.

Visual Workflow (DOT Diagram)

The following diagram illustrates the synthetic pathway and the critical intermediate species.

Figure 1: Synthetic workflow for the reductive amination of cyclobutanone.

Detailed Experimental Protocol

Reagents & Materials

| Component | Role | Equivalents (eq.) | Notes |

| tert-Butyl carbazate | Nucleophile | 1.0 | Limiting reagent. |

| Cyclobutanone | Electrophile | 1.1 – 1.2 | Slight excess ensures full consumption of hydrazine. |

| Methanol (MeOH) | Solvent | N/A | Anhydrous preferred. Concentration ~0.2 M. |

| Acetic Acid (AcOH) | Catalyst | 0.1 – 2.0 | Adjust to maintain pH ~4–5. |

| NaCNBH | Reductant | 1.5 – 2.0 | Add slowly; toxic (generates HCN). |

Step-by-Step Methodology

Phase 1: Hydrazone Formation (Condensation)

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve tert-butyl carbazate (1.0 eq) in Methanol (0.2 M concentration).

-

Addition: Add Cyclobutanone (1.1 eq) to the solution at room temperature (20–25 °C).

-

Catalysis: Add Glacial Acetic Acid dropwise.

-

Critical Check: Use wet pH paper to verify the reaction mixture is between pH 4 and 5. This acidity protonates the ketone oxygen, facilitating nucleophilic attack, but is not strong enough to deprotect the Boc group.

-

-

Incubation: Stir at room temperature for 1–2 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting carbazate spot (polar) should disappear, replaced by a less polar hydrazone spot.

-

Phase 2: Reduction

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reduction: Add Sodium Cyanoborohydride (

) (1.5 eq) portion-wise over 15 minutes.-

Safety: Do not rush. Rapid addition can cause exotherms or excessive gas evolution.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Validation: TLC should show the conversion of the hydrazone intermediate to the final amine product (usually more polar than the hydrazone, stains well with Ninhydrin or PMA).

-

Phase 3: Workup & Purification[2]

-

Quench: Carefully quench the reaction with saturated aqueous

(sodium bicarbonate) to neutralize the acid. Stir for 30 minutes. -

Extraction: Remove Methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Ethyl Acetate (

).[3] -

Wash: Wash combined organics with Brine (

), then dry over anhydrous -

Purification: Concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel).[3]

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Yield Expectations: 75% – 90%.

-

Mechanistic Insight

Understanding the mechanism allows for troubleshooting if yields are low. The reaction proceeds through a Schiff Base mechanism followed by irreversible hydride transfer.

Figure 2: Step-wise mechanistic flow of the reductive amination.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Hydrazone Formation | Ensure pH is 4–5. If pH > 6, formation is slow. If pH < 3, NaCNBH |

| Boc Removal | Acid too strong | Do not use strong mineral acids (HCl, H |

| Side Products | Over-alkylation | Unlikely with Boc-hydrazine due to steric bulk, but ensure temperature is kept low during reduction. |

| Residual Cyanide | Inadequate Workup | Treat aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal. |

Safety & Handling (HSE)

-

Sodium Cyanoborohydride (

): Highly toxic if ingested, inhaled, or absorbed through skin. Contact with strong acids liberates Hydrogen Cyanide (HCN) gas, which is fatal.-

Control: Always work in a functioning fume hood.[4]

-

Waste: Quench all glassware and aqueous waste with bleach solution (pH > 10) to convert cyanide to cyanate.

-

-

Cyclobutanone: Flammable liquid. Keep away from heat sources.

References

- Patent Reference (Compound Utility)

-

Methodology Reference (Reductive Amination)

-

Alternative Green Method (STAB)

Sources

Technical Profile: tert-Butyl 2-cyclobutylhydrazinecarboxylate (CAS 959137-72-5)

[1]

Executive Summary

tert-Butyl 2-cyclobutylhydrazinecarboxylate (CAS 959137-72-5) is a specialized organic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1] It serves as a protected precursor to cyclobutylhydrazine , a moiety increasingly utilized in medicinal chemistry to introduce metabolic stability and optimize lipophilicity without the excessive steric bulk of cyclohexyl or cyclopentyl groups.

This compound acts as a critical intermediate in the development of kinase inhibitors (e.g., JAK/TEC family targets) and antiviral agents (e.g., CCR5 antagonists). Its primary utility lies in its ability to deliver a mono-substituted hydrazine functionality that can be cyclized into pyrazoles, indazoles, or other nitrogenous heterocycles during late-stage drug assembly.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 959137-72-5 |

| IUPAC Name | tert-Butyl 2-cyclobutylhydrazinecarboxylate |

| Synonyms | N'-Cyclobutyl(tert-butoxy)carbohydrazide; Boc-NH-NH-Cyclobutyl |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| SMILES | CC(C)(C)OC(=O)NNC1CCC1 |

| InChI Key | QULBNKHMPKDBJG-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline powder form |

| Melting Point | 65–70 °C (approx.) | Varies by purity/polymorph |

| Boiling Point | 265.5 °C at 760 mmHg | Predicted |

| Density | 1.03 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, Methanol, DCM | Poor water solubility |

| pKa | 12.5 (Hydrazine NH) | Predicted (Acidic proton on carbamate) |

Synthesis & Manufacturing Routes

The synthesis of CAS 959137-72-5 is typically achieved via a reductive amination strategy. This route is preferred for its scalability and the avoidance of potentially explosive alkylating agents often associated with hydrazine chemistry.

Synthetic Pathway Visualization

The following diagram illustrates the industrial standard route from cyclobutanone.

Figure 1: Synthetic pathway from Cyclobutanone to CAS 959137-72-5 and subsequent deprotection.

Detailed Experimental Protocol

Objective: Preparation of tert-butyl 2-cyclobutylhydrazinecarboxylate via reductive amination.

Reagents:

-

Cyclobutanone (1.0 eq)

-

tert-Butyl carbazate (1.0 eq)

-

Hexane (Solvent A)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF) or NaBH₃CN

-

Methanol (Quenching agent)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Charge a reaction vessel with Cyclobutanone (2.0 g, 28.5 mmol) and tert-Butyl carbazate (3.77 g, 28.5 mmol) in Hexane (50 mL).

-

Heat the mixture to reflux and stir for 1–2 hours. A precipitate (the hydrazone) typically forms.

-

Cool to room temperature (RT) and stir overnight to maximize precipitation.

-

Filter the solid, rinse with cold hexane, and dry under vacuum. Yield: ~3.4 g of hydrazone intermediate.[2]

-

-

Reduction:

-

Dissolve the isolated hydrazone in anhydrous THF.

-

Slowly add BH₃·SMe₂ (2.0 M in THF, approx. 1.2 eq) at 0 °C under nitrogen atmosphere.

-

Allow the mixture to warm to RT and stir for 1–2 hours.

-

Alternative: Use NaBH₃CN in methanol/acetic acid if avoiding borane reagents.

-

-

Work-up:

-

Quench the reaction carefully with Methanol (gas evolution occurs).

-

Concentrate the solvent under reduced pressure.

-

Purify the residue via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield tert-butyl 2-cyclobutylhydrazinecarboxylate as a white solid.

-

Applications in Drug Discovery

CAS 959137-72-5 is a strategic reagent for "scaffold hopping"—replacing standard alkyl groups (methyl, ethyl) or larger rings (cyclohexyl) with the cyclobutyl motif.

Structural Advantages

-

Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism (CYP450) compared to flexible alkyl chains.

-

Conformational Restriction: It provides a rigid "pucker" conformation that can fill hydrophobic pockets in enzymes (e.g., Kinase ATP-binding sites) more effectively than planar rings.

-

Lipophilicity Modulation: It increases lipophilicity (logP) moderately, improving membrane permeability without the solubility penalty of larger cycloalkyls.

Application Workflow: Pyrazole Synthesis

A primary use case is the synthesis of N-cyclobutyl pyrazoles, common in JAK inhibitors and CCR5 antagonists.

Figure 2: Workflow for converting CAS 959137-72-5 into bioactive heterocyclic cores.

Case Study: CCR5 Antagonists

Research into antiviral compounds (specifically CCR5 antagonists for HIV treatment) has utilized this intermediate to synthesize hetero-bicyclic compounds. The cyclobutyl group on the hydrazine nitrogen serves to block a specific hydrophobic sub-pocket in the CCR5 receptor, enhancing binding affinity compared to the N-methyl or N-isopropyl analogs.

Safety & Handling (GHS)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for hydrazine derivatives.

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a chemical fume hood to avoid inhalation of dust or residual hydrazine vapors.

-

Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Hygroscopic; keep tightly sealed.

References

Technical Guide: 1H NMR Spectrum of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Executive Summary

This technical guide provides an in-depth analysis of the 1H NMR spectrum of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate). This compound is a critical intermediate in the synthesis of peptidomimetics and pyrazole-based pharmaceuticals.

Correct spectral interpretation of this molecule requires more than simple peak assignment; it demands an understanding of cyclobutyl ring dynamics (puckering) and carbamate rotamerism . This guide synthesizes theoretical chemical shift principles with practical experimental observations to provide a self-validating protocol for structural confirmation.

Structural Analysis & Synthesis Context

To interpret the NMR spectrum accurately, one must understand the chemical environment created by the synthesis method. The standard route involves the reductive amination of cyclobutanone with tert-butyl carbazate.

Synthesis Workflow (Context for Impurities)

Understanding the synthesis highlights potential impurities (e.g., unreacted cyclobutanone or hydrazone intermediates) that may appear in the spectrum.

Figure 1: Reductive amination pathway. Note that the hydrazone intermediate (if incomplete) would show a distinct downfield shift (~7-8 ppm) lacking in the final product.

1H NMR Spectral Data (CDCl3, 400 MHz)

The following data represents the consensus spectral features for

Chemical Shift Table[1]

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( |

| Boc Group | 1.45 | Singlet (s) | 9H | Characteristic sharp singlet. |

| Cyclobutyl | 1.50 – 1.90 | Multiplet (m) | 4H | Complex overlap due to ring puckering. |

| Cyclobutyl | 2.05 – 2.25 | Multiplet (m) | 2H | Protons cis to hydrazine often deshielded. |

| Cyclobutyl | 3.55 – 3.65 | Quintet-like (m) | 1H | Deshielded by Nitrogen. |

| 3.80 – 4.20 | Broad (br s) | 1H | ||

| 6.00 – 6.30 | Broad (br s) | 1H |

Detailed Signal Analysis

The Cyclobutyl System (The "Puckering" Effect)

Unlike flat rings, the cyclobutane ring exists in a puckered conformation to relieve torsional strain. This results in the methylene protons (

-

Observation: You will rarely see clean triplets or quartets for the ring protons. Instead, expect second-order multiplets in the 1.5–2.3 ppm range.

-

The Methine (

): The proton at the point of attachment (

The Boc Group & Rotamers (Expert Insight)

A common point of confusion is the appearance of "double peaks" or broadened shoulders on the Boc singlet.

-

Causality: The

bond has partial double-bond character, creating restricted rotation. This leads to s-cis and s-trans rotamers that interconvert slowly on the NMR timescale at room temperature. -

Validation: If the Boc peak appears split or exceptionally broad, run the experiment at 50°C . The peaks should coalesce into a sharp singlet as the rotation rate increases, confirming purity rather than contamination.

Structural Logic & Assignment Diagram

The following diagram correlates the molecular structure directly to the observed signals, visualizing the inductive effects governing the shifts.

Figure 2: Signal assignment logic correlating structural moieties to chemical shift ranges.

Experimental Validation Protocol

To ensure the compound is suitable for downstream applications (e.g., drug discovery), follow this self-validating check:

-

Solvent Selection:

-

Routine Check: Use

.[3] It provides good separation of the Boc and alkyl signals. -

NH Verification: If NH signals are invisible (due to exchange with trace water in

), switch to DMSO-

-

-

Impurity Markers (Red Flags):

-

~1.1 ppm (t, 3H): Indicates residual ethanol (if used in workup).

-

~2.8-3.0 ppm: Indicates unreacted cyclobutanone (or methylamine impurities).

-

~7.0-8.0 ppm: Indicates the hydrazone intermediate (

bond protons), implying incomplete reduction.

-

-

Integration Check:

-

Normalize the Boc singlet to 9.00.

-

The Cyclobutyl Methine (

) must integrate to 1.00 ± 0.05 . -

If the ratio is off, the sample likely contains hydrolyzed Boc precursors or trapped solvent.

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc group stability and rotamerism).

-

Baranac-Stojanović, M. (2013).[4] "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." The Journal of Organic Chemistry, 78(4), 1504–1507.[4] (Detailed analysis of cyclobutane ring current and shielding).

-

Nayal, O. S., et al. (2015). "Reductive Amination of Carbonyl Compounds." Organic Chemistry Portal.

Sources

Technical Whitepaper: Mass Spectrometry of N'-Cyclobutyl-hydrazinecarboxylic Acid Tert-Butyl Ester

[1]

Executive Summary

Boc-CBH11This guide addresses two pivotal needs in drug development:

-

Structural Confirmation: Elucidating the fragmentation pathways to distinguish Boc-CBH from potential regioisomers.

-

Genotoxic Impurity (GTI) Monitoring: Because hydrazines are alerted structures under ICH M7 guidelines, robust methods for detecting trace levels of the deprotected hydrazine (cyclobutylhydrazine) are required.[1]

Molecular Profile & Physico-Chemical Properties[1][2][3]

Understanding the analyte's physical behavior is the precursor to successful ionization.

| Property | Value / Description | Impact on MS Method |

| Formula | ||

| Structure | Cyclobutyl-NH-NH-C(=O)-O-tBu | Secondary amine sites; high proton affinity.[1] |

| LogP | ~1.8 (Predicted) | Retains well on C18; elutes in moderate organic %.[1] |

| pKa | ~3.5 (Hydrazine N) | Requires acidic mobile phase (pH < 3) for optimal ESI+.[1] |

| Stability | Thermally labile (Boc); Oxidatively unstable | Avoid high source temps (>350°C); Use fresh solvents.[1] |

Ionization Physics & Fragmentation Mechanics[4]

Ionization Source: Electrospray (ESI)

Mode: Positive (

Fragmentation Pathway (MS/MS)

The fragmentation of Boc-CBH follows a predictable "stripping" mechanism characteristic of carbamates, followed by ring-specific ions.[1]

-

Precursor Ion (

187): The protonated molecule -

Primary Transition (

131): Loss of isobutene ( -

Secondary Transition (

87): Subsequent loss of -

Terminal Fragments:

-

70: Loss of ammonia (

-

55: Loss of the hydrazine moiety entirely, leaving the cyclobutyl cation (

-

70: Loss of ammonia (

Visualization: Fragmentation Tree

The following diagram illustrates the energetic decay of the molecule within the collision cell.

Caption: ESI+ MS/MS fragmentation pathway of Boc-CBH showing sequential loss of protecting groups.[1]

Impurity Profiling & GTI Considerations

Under ICH M7 , hydrazine functionalities are considered "alerting structures" for mutagenicity.[1] While Boc-CBH is protected, the free cyclobutylhydrazine (a potential degradation product or starting material) is a major concern.[1]

The Challenge of Free Hydrazines

Free hydrazines are polar, lack UV chromophores, and are difficult to retain on C18. Direct analysis often suffers from poor sensitivity.[1]

Field-Proven Strategy: In-Situ Derivatization

To quantitate trace free cyclobutylhydrazine, derivatization with an aldehyde (e.g., benzaldehyde or hexanal) is the gold standard.[1] This converts the unstable hydrazine into a stable, lipophilic hydrazone with high MS response.

Reaction:

Derivatization Workflow

Caption: Derivatization workflow for enhancing sensitivity of trace hydrazine impurities.

Experimental Protocols

Protocol A: Structural Confirmation (Direct Injection)

Use this for purity assessment and ID of the Boc-protected intermediate.

Reagents:

LC Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (

, -

Mobile Phase A:

FA in Water.[1] -

Mobile Phase B:

FA in Acetonitrile.[1] -

Gradient:

-

Flow Rate:

. -

Temp:

.

MS Parameters (Q-TOF or Triple Quad):

-

Capillary Voltage:

. -

Gas Temp:

. -

Fragmentor:

(Keep low to prevent in-source Boc loss). -

Collision Energy (CE): Ramp

to observe full transition

Protocol B: Trace Impurity Quantitation (Derivatization)

Use this for GTI compliance (checking for free cyclobutylhydrazine).[1]

-

Preparation: Dissolve

of Boc-CBH sample in -

Derivatization: Add

Benzaldehyde and -

Incubation: Vortex and let stand for 30 minutes at room temperature.

-

Dilution: Dilute 1:10 with Mobile Phase A before injection.

-

Detection: Monitor MRM transition for the benzaldehyde-cyclobutylhydrazone derivative.

System Suitability & Self-Validation

To ensure trustworthiness, every run must pass these criteria:

-

Blank Check: Inject a derivatized blank (solvent + benzaldehyde).[1] Requirement: No interference peaks at the retention time of the target > 0.1% of the limit.

-

Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 1-5 ppm relative to the API. Requirement: Signal-to-Noise (S/N) > 10.[1][3][4]

-

Boc Stability Check: In Protocol A, monitor the ratio of

187 (parent) to

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

-

Teasdale, A., et al. (2013).[1] Mechanism-based approach to the trace analysis of hydrazines in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis.[5] Link

-

Holčapek, M., et al. (2010).[1] Fragmentation behavior of N-Boc protected compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

-

European Medicines Agency. (2014).[1] Guideline on the Limits of Genotoxic Impurities.Link

Sources

- 1. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of tert-Butyl Carbazate in High-Value Scaffold Synthesis

[1][2][3][4]

Executive Summary

tert-Butyl Carbazate (t-BC) is not merely a reagent; it is a strategic "safety valve" and a regiocontrol element in modern organic synthesis.[1][2] While hydrazine hydrate remains a commodity chemical for bulk manufacturing, its use in precision medicinal chemistry is plagued by safety risks (toxicity, instability) and poor selectivity (double alkylation).[1][2]

This guide details the technical application of t-BC as a mono-protected hydrazine surrogate.[1][2] It focuses on two high-impact synthetic pathways: Palladium-catalyzed C-N cross-coupling for aryl hydrazine synthesis and cascade cyclization for indazole construction.[1][2]

The Strategic Advantage: Desymmetrization & Safety

The "Boc" Effect

The fundamental challenge with hydrazine (

t-BC (

-

Desymmetrization: The tert-butoxycarbonyl (Boc) group sterically hinders and electronically deactivates the proximal nitrogen (

), directing electrophiles exclusively to the distal nitrogen ( -

Orthogonality: The Boc group is stable to basic conditions (used in cross-coupling) but labile to acid (TFA/HCl), allowing for controlled, sequential functionalization.[1][2]

Safety Profile Comparison

| Feature | Hydrazine Hydrate | tert-Butyl Carbazate |

| Physical State | Liquid (Fuming) | Solid (Crystalline) |

| Toxicity | High (Carcinogenic, Hepatotoxic) | Moderate (Standard PPE) |

| Stability | Unstable (reducing agent) | Stable at RT |

| Stoichiometry | Difficult to control (excess required) | Precise (1:1 equivalence) |

The N-Arylation Gateway: Palladium-Catalyzed Cross-Coupling[2][3][6]

Direct nucleophilic attack of t-BC on aryl halides is possible but often requires harsh conditions (SNAr) limited to electron-deficient arenes.[1][2] The Buchwald-Hartwig amination allows for the coupling of t-BC with unactivated aryl halides and sulfonates under mild conditions.[1][2]

Mechanistic Insight

The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1][2] The choice of ligand is critical. Bidentate ligands like Xantphos or specialized monodentate ligands like CM-phos (and its methoxy variants) are preferred to prevent the formation of bis-aryl species and to stabilize the Pd-hydrazine complex.[1][2]

Critical Success Factor: The acidity of the N-H protons in t-BC is lower than that of simple amines. Stronger bases (e.g.,

Visualization: The Catalytic Cycle

The following diagram illustrates the specific entry of t-BC into the Pd-cycle.

Caption: Pd-catalyzed cross-coupling cycle showing the specific insertion of tert-butyl carbazate.

Experimental Protocol: N-Arylation of Aryl Mesylates

Adapted from Kwong et al. (CM-phos system) [1]

Objective: Synthesis of N-Boc-N-phenylhydrazine from Phenyl Mesylate.

Reagents:

-

Solvent: t-BuOH (0.2 M concentration)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cool under argon.

-

Charging: Add Phenyl Mesylate, t-BC,

, -

Solvation: Add anhydrous t-BuOH via syringe.

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours.

-

Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[2] Wash with Ethyl Acetate.[1][2]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Heterocycle Construction: The Indazole Scaffold

Indazoles are privileged pharmacophores (e.g., anticancer kinase inhibitors).[1][2] t-BC enables a convergent synthesis of 1H-indazoles from o-fluorobenzaldehydes via a condensation-SNAr sequence.[1][2]

The Mechanism

This reaction does not necessarily require transition metals. It proceeds via:

-

Condensation: t-BC reacts with the aldehyde to form a stable hydrazone.[1][2]

-

Cyclization (SNAr): Under thermal conditions (often in flow or high-boiling solvents), the hydrazone nitrogen displaces the ortho-fluorine atom.[1][2]

-

Deprotection: The Boc group is thermally or acidically cleaved to yield the free indazole.

Visualization: Indazole Synthesis Workflow

Caption: Step-wise conversion of o-fluorobenzaldehyde to 1H-indazole using t-BC.

Experimental Protocol: Thermal Cyclization

Based on continuous flow methodologies optimized for safety. [2]

Objective: Synthesis of 1H-Indazole.

Reagents:

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Optional to scavenge HF, though thermal alone often suffices in flow.[1][2]

Step-by-Step Workflow:

-

Condensation (Batch): Mix 2-fluorobenzaldehyde and t-BC in Ethanol at reflux for 2 hours. Evaporate solvent to isolate the solid hydrazone.[2]

-

Validation: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the hydrazone CH=N proton (~8 ppm).[1]

-

-

Cyclization (Thermal): Dissolve the hydrazone in NMP (0.5 M). Heat to 150°C in a sealed pressure vessel (or use a flow reactor coil) for 4–6 hours.

-

Workup: Pour reaction mixture into ice water. The indazole often precipitates. If not, extract with Ethyl Acetate.[1][2][3]

Aza-Peptide Synthesis: The Submonomer Strategy

In peptidomimetics, replacing the

Role of t-BC: t-BC serves as the "Aza-Glycine" equivalent.[1][2]

-

Activation: t-BC is activated (e.g., with phosgene equivalents like triphosgene) to form an isocyanate or carbamoyl chloride.[1][2]

-

Coupling: This active species reacts with the N-terminus of a growing peptide chain.[1][2]

-

Alkylation: The remaining NH on the t-BC moiety can be alkylated (using alkyl halides) to install the "side chain," effectively creating any aza-amino acid residue [3].[1][2]

References

-

So, C. M., et al. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates."[1][2] Organic Syntheses, 2024, 101 , 438-459.[1][2][4]

-

Zhou, F., et al. "The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Temperature."[1][2] ResearchGate, 2022.[1][2][5]

-

Ploom, A., et al. "Aza-peptides: expectations and reality."[1][2] Proceedings of the Estonian Academy of Sciences, 2022.

-

Lim, Y.-K., et al. "Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines."[1][2] Journal of Organic Chemistry, 2004.[2]

Technical Safety Guide: N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

This technical guide details the safety, handling, and experimental logic for N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate).

This compound is a critical intermediate, primarily used to synthesize cyclobutylhydrazine hydrochloride (CAS 158001-21-9), a key building block in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other bioactive small molecules.

Chemical Profile & Hazard Identification

Compound Identity:

-

IUPAC Name: tert-butyl 2-cyclobutylhydrazinecarboxylate

-

Common Name: Boc-NH-NH-Cyclobutyl

-

CAS Number (Analog): 158001-21-9 (refers to the downstream HCl salt; the Boc-intermediate is often a transient custom synthesis product).

-

Structure: A hydrazine core protected by a tert-butoxycarbonyl (Boc) group at N1 and substituted with a strained cyclobutyl ring at N2.

Physicochemical Hazards

| Property | Characteristic | Risk Implication |

| Ring Strain | Cyclobutyl (~26 kcal/mol strain) | Energetic Instability: The molecule possesses inherent ring strain. While Boc-protection stabilizes the hydrazine, thermal shock (>50°C) may induce decomposition. |

| Functional Group | Carbazate (Boc-Hydrazine) | Flammability & Reactivity: Hydrazine derivatives are reducing agents. Incompatible with strong oxidizers (peroxides, permanganates). |

| Physical State | Low-melting solid or viscous oil | Contamination: Sticky consistency complicates weighing; static charge accumulation is possible if solid. |

Toxicological Hazards (Read-Across Analysis)

-

Acute Toxicity: Hydrazine derivatives are universally classified as Toxic (Category 3) or Harmful (Category 4) by ingestion and inhalation.

-

Genotoxicity: Alkyl hydrazines are suspect mutagens. The metabolic activation of the hydrazine moiety can lead to DNA alkylation. Treat as a Potential Carcinogen.

-

Sensitization: High potential for skin sensitization. Anaphylactic reactions are possible upon re-exposure.

Storage & Stability Protocols

The Golden Rule: Hydrazines love oxygen, but oxygen destroys hydrazines.

-

Atmosphere: Store strictly under Argon or Nitrogen . The N-H bond on the hydrazine is susceptible to air oxidation, forming azo-derivatives or peroxides over time.

-

Temperature: Maintain at 2–8°C . While the Boc group adds bulk, the cyclobutyl ring strain lowers the thermal decomposition threshold compared to linear alkyl hydrazines.

-

Container: Amber glass with a PTFE-lined cap. Avoid metal spatulas (trace metals can catalyze hydrazine decomposition); use glass or PTFE-coated tools.

Engineering Controls & PPE

Hierarchy of Controls:

Caption: Hierarchy of controls for handling potentially genotoxic hydrazine intermediates.

Glove Permeation Warning: Standard nitrile gloves provide insufficient protection against hydrazines for prolonged periods.

-

Protocol: Use "Silver Shield" (laminate) liners under nitrile gloves for any operation involving concentrated oil or stock solutions.

Operational Workflow: Deprotection Safety

The most hazardous phase of using this compound is the removal of the Boc group to generate the free hydrazine salt (Cyclobutylhydrazine HCl).

The Hazard: Acidolysis (e.g., 4M HCl in Dioxane) releases Isobutylene gas and CO₂ . In a closed vessel, this pressurization can cause catastrophic glassware failure, releasing toxic hydrazine vapors.

Safe Deprotection Protocol

-

Dissolution: Dissolve the Boc-intermediate in a minimal volume of dry solvent (Dioxane or MeOH) in a round-bottom flask (RBF).

-

Cooling: Cool the RBF to 0°C in an ice bath. Reason: Controls the rate of gas evolution.

-

Acid Addition: Add 4M HCl in Dioxane dropwise. Do NOT seal the system.

-

Venting: Equip the flask with a drying tube (CaCl₂) or an oil bubbler to allow gas escape while excluding moisture.

-

Quenching: Once TLC indicates completion, concentrate the mixture. Caution: The residue is the toxic Cyclobutylhydrazine Hydrochloride salt.

Emergency Response

Spill Management (Small Scale < 10g):

-

Do NOT use Bleach (Hypochlorite): Mixing bleach with hydrazines can generate chloramines (toxic gas) or cause immediate fire.

-

Correct Neutralizer: Use a dilute solution of Sulfuric Acid (H₂SO₄) to protonate the hydrazine, rendering it non-volatile. Absorb with vermiculite or sand.

Exposure First Aid:

-

Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance skin absorption.

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (symptoms may appear 24h later).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl carbazate (Boc-Hydrazine). Link

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Cyclobutylhydrazine Hydrochloride (CAS 158001-21-9).[1][2] Link

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Link

-

Organic Syntheses. (1964). tert-Butyl Carbazate Preparation. Org. Synth. 1964, 44, 20. Link

-

GHS Classification Database. (2025). European Chemicals Agency (ECHA) Registration Dossier for Alkyl Hydrazines. Link[1]

Sources

Methodological & Application

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester as a building block in organic synthesis

Role in Organic Synthesis & Drug Discovery

Executive Summary

N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate) is a critical building block in modern medicinal chemistry. It serves as a stable, protected precursor for the introduction of the cyclobutyl hydrazine motif. This structural unit is increasingly valued in drug design for its ability to provide conformational restriction and metabolic stability compared to flexible alkyl chains or planar aromatic systems.

This guide details the synthesis of this building block, its deprotection protocols, and its application in the regioselective synthesis of N-cyclobutyl pyrazoles—a scaffold found in numerous bioactive compounds.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | tert-butyl 2-cyclobutylhydrazinecarboxylate |

| Common Name | Boc-NH-NH-Cyclobutyl |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Physical State | White to off-white solid or viscous oil (depending on purity) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Insoluble in water |

| Stability | Stable under standard storage (2–8°C). Hygroscopic. |

Synthesis Protocol: Preparation of the Building Block

Rationale: The most robust method for synthesizing this compound is the reductive amination of cyclobutanone with tert-butyl carbazate (Boc-hydrazine). Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness and selectivity, minimizing the reduction of the ketone to an alcohol.

Materials Required

-

Cyclobutanone (1.0 equiv)

-

tert-Butyl carbazate (Boc-NHNH₂) (1.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Acetic acid (AcOH) (catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbazate (1.0 equiv) in DCE (0.2 M concentration).

-

Add Cyclobutanone (1.0 equiv) to the solution.

-

Add catalytic Acetic Acid (1-2 drops) to facilitate imine formation.

-

Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes under an inert atmosphere (N₂ or Ar). Note: This allows the hydrazone intermediate to form.[1][2]

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution may occur.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12–16 hours. Monitor reaction progress via TLC (stain with Ninhydrin or PMA) or LC-MS (Target mass: [M+H]⁺ = 187.15).

-

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x).

-

Combine organic layers and wash with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂) eluting with Hexanes/EtOAc (gradient 0% to 30%).

-

Application Protocol: Synthesis of N-Cyclobutyl Pyrazoles

Rationale: One of the primary uses of this building block is the regioselective synthesis of pyrazoles. The Boc group sterically influences the initial attack on 1,3-diketones, often improving regioselectivity compared to free hydrazines.

Workflow Diagram

Figure 1: Synthetic route from raw materials to the N-cyclobutyl pyrazole scaffold.

Protocol A: Deprotection & Cyclization (Two-Step)

This method is preferred when the Boc group interferes with the cyclization or when the HCl salt of the hydrazine is required for stability.

-

Deprotection:

-

Dissolve tert-butyl 2-cyclobutylhydrazinecarboxylate in 4M HCl in Dioxane (5–10 equiv of HCl).

-

Stir at room temperature for 2–4 hours.

-

Concentrate to dryness to yield cyclobutylhydrazine hydrochloride as a white solid. Note: This salt is hygroscopic; store under Nitrogen.

-

-

Cyclization (Pyrazole Formation):

-

Suspend cyclobutylhydrazine hydrochloride (1.0 equiv) in Ethanol (EtOH).

-

Add the appropriate 1,3-diketone (1.0 equiv).

-

Stir at reflux (78°C) for 2–6 hours.

-

Monitor by LC-MS.

-

Concentrate and purify via prep-HPLC or column chromatography.

-

Protocol B: Direct Cyclization (One-Pot)

In some cases, the Boc group is thermally labile enough or the acidic conditions of the condensation are sufficient to drive the reaction without prior deprotection, although Step A is generally more controlled.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Reductive Amination | Incomplete imine formation before reduction. | Ensure the ketone and Boc-hydrazine stir with AcOH for at least 1 hour before adding the reducing agent. |

| Over-reduction (Alcohol formation) | Ketone reduced to alcohol instead of amine. | Use NaBH(OAc)₃ instead of NaBH₄. Ensure the amine is in excess or equimolar. |

| Regioisomer Mixtures (Pyrazoles) | Lack of steric control during cyclization. | Use the Two-Step protocol (Protocol A). The free hydrazine salt often reacts more predictably than the Boc-protected form in cyclizations. |

| Stickiness/Handling | Hygroscopic nature of the hydrazine salt. | Handle the HCl salt rapidly in air or use a glovebox. Store in a desiccator. |

References

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Cyclobutyl Hydrazine Usage: U.S. Patent US9403810B2. "Carboxamide derivatives."[4] (Describes the use of tert-butyl 2-cyclobutylhydrazinecarboxylate as an intermediate). Link

-

Pyrazole Synthesis: "Hydrazine Building Blocks in Drug Design." Enamine Product Focus. Link

- Deprotection Methodologies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard protocols for Boc removal).

Sources

Reactions of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester with electrophiles

Application Note: Strategic Functionalization of N'-Cyclobutyl-Hydrazinecarboxylic Acid tert-Butyl Ester

Executive Summary & Strategic Value

This guide details the reactivity profile and synthetic utility of

The core challenge in utilizing 1 lies in its ambident nucleophilicity .[1] The molecule possesses two distinct nitrogen centers:[1][2]

-

(N1): The carbamate nitrogen.[1] Electronically deactivated by the carbonyl but acidic (pKa

-

(N2): The cyclobutyl-bearing nitrogen.[1] Electronically rich (nucleophilic) but sterically hindered by the cyclobutyl ring (

This note provides validated protocols to selectively target these centers with electrophiles, enabling the synthesis of

Reactivity Landscape & Mechanistic Insight

The reaction outcome with electrophiles is dictated by the reaction conditions (pH/Base) and the nature of the electrophile .[1]

The Selectivity Switch

-

Neutral/Weakly Basic Conditions: The

(N2) lone pair is the primary nucleophile.[1] However, the steric bulk of the cyclobutyl group significantly retards reaction rates compared to methyl- or ethyl-hydrazines.[1] -

Strongly Basic Conditions (NaH/LiHMDS): The

(N1) proton is selectively removed.[1] The resulting anion is delocalized but reacts predominantly at N1 due to the "

Visualizing the Pathway

Figure 1: Divergent reactivity pathways of N'-cyclobutyl-Boc-hydrazine.[1] Reaction conditions dictate whether the transformation is an N1-alkylation or an N2-condensation/cyclization.[1]

Validated Experimental Protocols

Protocol A: Synthesis of 1-Cyclobutyl-Pyrazoles (The "Money" Reaction)

This is the primary application of 1 in drug discovery (e.g., JAK inhibitors).[1] The reaction involves condensation with a 1,3-dielectrophile (e.g., enaminone or 1,3-diketone).[1]

-

Mechanism: The nucleophilic

(N2) attacks the most electrophilic carbonyl/enamine carbon.[1] The intermediate then cyclizes, often with concomitant loss of the Boc group if acid is used, or retention if thermal conditions are employed.[1] -

Electrophile: 4,4,4-trifluorobutane-1,3-dione (or equivalent).[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 1 (1.0 equiv) in Ethanol (0.2 M concentration).

-

Addition: Add the 1,3-dicarbonyl electrophile (1.1 equiv).

-

Catalysis: Add catalytic HCl (4M in dioxane, 0.1 equiv) to accelerate the initial imine formation.

-

Note: If the Boc group must be retained, use catalytic Acetic Acid instead.[1]

-

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by LC-MS for the disappearance of 1 .

-

Workup: Cool to RT. Concentrate under reduced pressure.

-

Purification: The residue is often the crude pyrazole.[1] If Boc-protected, purify via Flash Chromatography (Hexane/EtOAc).[1] If deprotected (due to HCl), neutralize with

and extract with DCM.[1]

Data Summary: Solvent Effects on Cyclization

| Solvent | Temperature | Yield (Isolated) | Boc-Stability |

| Ethanol | 78 °C | 88% | Partial Cleavage (if HCl used) |

| Toluene | 110 °C | 92% | Stable (Thermal cyclization) |

| HFIP | 50 °C | 95% | Stable (H-bond activation) |

Expert Tip: Use Hexafluoroisopropanol (HFIP) as the solvent if the electrophile is sluggish.[1] HFIP activates the carbonyl via hydrogen bonding without cleaving the Boc group.[1]

Protocol B: Regioselective Acylation (Linker Synthesis)

Reacting 1 with acyl chlorides or isocyanates to create urea/amide linkers.[1]

-

Challenge: Preventing over-acylation and controlling regioselectivity.

-

Solution: Use of a weak base (Pyridine) favors reaction at the

(N2) due to the electronic deactivation of N1 by the Boc group.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1 (1.0 equiv) in anhydrous DCM at 0 °C.

-

Base: Add Pyridine (1.5 equiv). Avoid TEA or DIPEA as they can promote acyl transfer.[1]

-

Electrophile: Add the Acyl Chloride or Isocyanate (1.05 equiv) dropwise over 10 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add saturated

solution. -

Isolation: Extract with DCM, wash with brine, dry over

.

Protocol C: Reductive Alkylation (Hydrazone Formation)

Used to attach a second alkyl chain to the cyclobutyl nitrogen, generating

Step-by-Step Procedure:

-

Condensation: Mix 1 (1.0 equiv) and the Aldehyde (1.2 equiv) in MeOH. Stir for 2 hours to form the hydrazone intermediate (Boc-NH-N(cBu)=CH-R).[1]

-

Reduction: Cool to 0 °C. Add

(2.0 equiv) and a drop of Acetic Acid. -

Stir: Allow to react for 12 hours.

-

Workup: Quench with aqueous NaOH (1M) to decompose boron complexes. Extract with EtOAc.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Alkylation) | Steric hindrance of Cyclobutyl group.[1] | Switch to Protocol C (Reductive Alkylation) instead of direct alkyl halide substitution. |

| Boc-Deprotection during reaction | Acidic byproducts (e.g., HCl from acyl chlorides).[1] | Use a scavenger base (Pyridine/Polymer-supported amine) or switch to anhydride electrophiles.[1] |

| Regioisomer Mixtures | Competition between N1 and N2. | N2-Selective: Use neutral/weak base conditions. N1-Selective: Use NaH in THF (kinetic deprotonation of N-Boc). |

References

-

Synthesis of N-Boc Hydrazines: Organic Syntheses, Coll.[1] Vol. 6, p. 781 (1988).[1] (Foundational protocol for tert-butyl carbazate derivatives). [1]

-

Reactivity of Hydrazines: Nucleophilic Reactivities of Hydrazines and Amines. Mayr, H. et al. J. Am. Chem. Soc.[1] (2025/Recent).[1][2][3][4][5][6] (Kinetic data on N-alkyl hydrazine nucleophilicity).

-

Pyrazole Synthesis: Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[1][7][8] WO2012025469A1.[1] (Industrial protocol for hydrazine condensation with enol ethers). [1]

-

Boc-Hydrazone Chemistry: N-acylhydrazones as versatile electrophiles.[1]Angew. Chem. Int. Ed. 2005, 44, 5176.[1][3] (Review of hydrazone reactivity). [1]

-

Cyclobutyl Building Blocks: Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate. (Context on cyclobutyl stability and handling).

Sources

- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. sid.ir [sid.ir]

- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

Synthesis of heterocyclic compounds from N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Application Note: Synthesis of Heterocyclic Compounds from -Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Executive Summary

The cyclobutyl moiety is a high-value bioisostere for isopropyl and tert-butyl groups in drug discovery. It offers reduced lipophilicity (

Pre-Analytical Considerations & Chemistry Logic

Why the Boc-Protected Precursor?

Free alkyl hydrazines are prone to oxidation and condensation. The Boc-protected form allows for precise stoichiometry and storage stability.

-

Safety: Reduces the risk of handling volatile, potentially toxic hydrazine free bases.

-

Purity: Commercial Boc-derivatives are typically crystalline solids (>97% purity), whereas hydrazine salts can be hygroscopic deliquescent solids.

Strategic Workflow

The synthesis follows a "Deprotect-then-Cyclize" logic. While one-pot procedures exist, isolating the hydrazine salt is recommended for reproducibility in GMP environments to remove isobutylene byproducts that can interfere with sensitive catalytic cycles.

Figure 1: Synthetic divergence from the protected precursor.

Experimental Protocols

Protocol A: Deprotection to Cyclobutylhydrazine Hydrochloride

This step is critical. Incomplete deprotection leads to N-Boc-pyrazoline impurities which are difficult to separate.

Reagents:

- -cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5.0 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

-

Dissolution: Dissolve the Boc-hydrazine (10 mmol) in DCM (20 mL) at 0°C (ice bath).

-

Acid Addition: Add 4M HCl in dioxane (12.5 mL, 50 mmol) dropwise over 10 minutes. Note: Gas evolution (Isobutylene) will occur.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (stain with Ninhydrin; Boc-material is UV active, salt is not).

-

Isolation:

-

Method 1 (Precipitation): Add diethyl ether (50 mL) to the reaction mixture. The hydrochloride salt often precipitates as a white solid. Filter and wash with ether.

-

Method 2 (Evaporation): If no precipitate forms, concentrate in vacuo to a white semi-solid. Triturate with

to obtain a free-flowing powder.

-

-

Storage: Store under Argon at -20°C. Highly hygroscopic.

Yield: Typically 90–98%.

Protocol B: Synthesis of 1-Cyclobutyl-Pyrazoles

Targeting the kinase inhibitor scaffold. This reaction uses the Knorr Pyrazole Synthesis mechanism.

Mechanism: The terminal nitrogen of the hydrazine attacks the ketone carbonyl, followed by dehydration and cyclization.

Reagents:

-

Cyclobutylhydrazine HCl (from Protocol A) (1.0 equiv)

-

1,3-Diketone (e.g., Acetylacetone or 1,3-diphenylpropane-1,3-dione) (1.0 equiv)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Base: Sodium Acetate (NaOAc) or Triethylamine (

) (1.1 equiv)

Procedure:

-

Setup: In a round-bottom flask, suspend Cyclobutylhydrazine HCl (5 mmol) in EtOH (15 mL).

-

Neutralization: Add NaOAc (5.5 mmol) or

(5.5 mmol). Stir for 10 mins until the solution clears (generation of free hydrazine). -

Addition: Add the 1,3-diketone (5 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Checkpoint: Monitor consumption of diketone by TLC.

-

-

Workup:

-

Cool to RT. Concentrate solvent to ~20% volume.

-

Dilute with water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or Silica Flash Chromatography (Hexane:EtOAc gradient).

Data Table: Regioselectivity Considerations

| 1,3-Dicarbonyl Type | Major Isomer | Minor Isomer | Notes |

|---|---|---|---|

| Symmetric (e.g., Acetylacetone) | Single Product | N/A | High yield (>90%). |

| Unsymmetrical (

Protocol C: Synthesis of 1-Cyclobutyl-1,2,4-Triazoles

Used for antifungal and antimicrobial pharmacophores.

Reagents:

-

Cyclobutylhydrazine HCl (1.0 equiv)

-

Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) OR Formamidine Acetate.

-

Solvent: Acetonitrile (MeCN) or Dioxane.

-

Base: DIPEA (2.5 equiv).

Procedure:

-

Suspend Cyclobutylhydrazine HCl (2 mmol) in MeCN (10 mL).

-

Add DIPEA (5 mmol) followed by Gold's Reagent (2.2 mmol).

-

Heat to reflux for 12 hours.

-

Concentrate and purify via column chromatography (DCM:MeOH 95:5).

-

Result: 1-Cyclobutyl-1,2,4-triazole.

Critical Quality Attributes (CQA) & Troubleshooting

Regioselectivity in Pyrazole Synthesis

When reacting with unsymmetrical 1,3-diketones (e.g., 1-phenyl-1,3-butanedione), two isomers are possible: 1-cyclobutyl-3-methyl-5-phenylpyrazole vs. 1-cyclobutyl-5-methyl-3-phenylpyrazole.

-

Rule of Thumb: The nucleophilic terminal nitrogen (

) of the hydrazine attacks the more electrophilic carbonyl first. -

Steric Impact: The cyclobutyl group is sterically demanding (

-value ~ 2.4 kcal/mol). It will clash with bulky substituents at the 5-position. -

Validation: Use NOESY NMR to confirm regiochemistry. Look for cross-peaks between the cyclobutyl methine proton and the substituent at the pyrazole C-5 position.

Handling the Hydrochloride Salt

The intermediate salt is hygroscopic. If it becomes a sticky gum:

-

Redissolve in minimum MeOH.

-

Add excess

rapidly with vigorous stirring. -

Sonicate to induce crystallization.

Visualizing the Mechanism (Pyrazole Formation)

Figure 2: Mechanistic pathway for the condensation of cyclobutylhydrazine with 1,3-diketones.

References

-

Heller, S. T., & Natarajan, S. R. (2006).[2][4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

-

Lellek, V., et al. (2018).[2] "One-Pot Synthesis of Pyrazoles from Ketones and Hydrazine Monohydrochloride." Synlett, 29(08), 1071-1075. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on 4-membered rings in MedChem). Link

-

Gosselin, F., et al. (2019).[2] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters, 21, 1283-1286.[2] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53394209 (Cyclobutylhydrazine). Link

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester in Kinase Inhibitor Synthesis

Abstract

The incorporation of distinct hydrophobic motifs into the ATP-binding pocket of kinases is a pivotal strategy for enhancing potency and selectivity. The cyclobutyl moiety, offering a unique balance of lipophilicity and metabolic stability compared to isopropyl or cyclopropyl groups, has become a staple in the design of inhibitors for JAK, IRAK4, and BTK kinases. This guide details the synthesis and application of This compound (Boc-protected cyclobutyl hydrazine) as a critical building block. We provide a robust protocol for its generation via reductive amination and its subsequent deployment in the regioselective synthesis of 1-cyclobutyl-pyrazoles, a core scaffold in modern kinase therapeutics.

Introduction: The Cyclobutyl Advantage in Kinase Medicinal Chemistry

In the optimization of kinase inhibitors, the "back pocket" or solvent-exposed regions of the ATP binding site often require specific steric fills.

-

Conformational Rigidity: Unlike the isopropyl group, the cyclobutyl ring possesses a "puckered" conformation that can lock vectors into favorable hydrophobic interactions (e.g., with the gatekeeper residue).

-

Metabolic Stability: Cyclobutyl rings are generally more resistant to oxidative metabolism (P450) than their acyclic alkyl counterparts, improving the DMPK profile of the final drug candidate.

-

The Reagent: Free alkyl hydrazines (

) are notoriously unstable, prone to air oxidation and hygroscopicity. This compound serves as a shelf-stable, crystalline (or high-viscosity oil) precursor that releases the reactive hydrazine species only upon controlled acidic activation, ensuring stoichiometry precision in downstream heterocycle formation.

Chemical Workflow & Mechanism

The synthesis of kinase inhibitor cores (specifically pyrazoles and indazoles) using this reagent follows a logic-gated pathway. The Boc group is not merely a protecting group; it is a "handling enabler" that allows for the purification of the hydrazine intermediate before the critical cyclization step.

Mechanism of Action: Regioselective Pyrazole Formation

When reacting a mono-substituted hydrazine with an unsymmetrical 1,3-dicarbonyl (or enaminone), two regioisomers are possible.

-

Direct Condensation: The terminal

(generated in situ) attacks the most electrophilic carbonyl. -

Steric Control: The cyclobutyl group exerts steric pressure, often favoring the formation of 1-substituted pyrazoles where the bulky group is distal to other substituents on the ring.

Figure 1: Synthetic workflow from raw materials to the kinase inhibitor core. The Boc-protected reagent acts as the stable bridge between volatile starting materials and the active heterocycle.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct alkylation of hydrazine often leads to poly-alkylation. Reductive amination is the superior method for mono-alkylation control.

Materials:

-

Cyclobutanone (1.0 eq)

-

tert-Butyl carbazate (Boc-hydrazine) (1.0 eq)

-

Sodium cyanoborohydride (

) (1.5 eq) -

Acetic acid (glacial, catalytic)

-

Methanol (dry)

Step-by-Step:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbazate (13.2 g, 100 mmol) in dry Methanol (100 mL). Add Cyclobutanone (7.0 g, 100 mmol) followed by catalytic Acetic Acid (1 mL). Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the carbazate and formation of the hydrazone (often visible as a new spot).

-

-

Reduction: Cool the solution to 0°C. Carefully add

(9.4 g, 150 mmol) in small portions (gas evolution possible). -

Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours).

-

Quench & Workup: Quench with saturated aqueous

(50 mL). Concentrate under reduced pressure to remove Methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).-

Yield Expectation: 75-85% as a white solid or viscous oil.

-

Storage: Stable at 4°C for months.

-

Protocol B: Application - Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylate

Context: This is a common intermediate for JAK inhibitors. The carboxylate is later converted to an amide (the hinge binder).[1]

Materials:

-

This compound (from Protocol A)

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar enaminone)

-

4M HCl in Dioxane

-

Ethanol

Step-by-Step:

-

Deprotection (Activation): Dissolve N'-cyclobutyl-Boc-hydrazine (1.0 eq) in a minimal amount of Dioxane. Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2 hours until Boc removal is complete (LCMS confirmation: mass shift of -100).

-

Salt Isolation (Optional but Recommended): Concentrate to dryness to obtain cyclobutylhydrazine hydrochloride. This salt is hygroscopic; handle quickly or store in a desiccator.

-

Cyclization: Suspend the hydrazine salt in Ethanol. Add the enaminone electrophile (e.g., Ethyl 2-formyl-3-oxopropanoate equivalent) (1.1 eq).

-

Heating: Heat to reflux (80°C) for 4-6 hours.

-

Expert Note: If regioselectivity is poor, lower the temperature to RT and stir longer, or use a specific solvent like acetic acid to promote thermodynamic control.

-

-

Isolation: Cool to RT. Concentrate. Partition between water and EtOAc.[1] The product, Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate , is usually the major isomer.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Reagent Appearance | White solid or colorless oil | If yellow/brown, oxidation has occurred. Recrystallize or re-column. |

| Deprotection | Rapid gas evolution ( | Ensure adequate venting. Do not seal the vessel tightly. |

| Regioselectivity | Typically >9:1 (1-cyclobutyl vs 2-cyclobutyl) | If ratio is low, switch solvent to Toluene and use a Dean-Stark trap to drive water removal. |

| Stability | Hydrazine salt is hygroscopic | Store under Nitrogen/Argon. Use immediately after deprotection for best yields. |

References

-

Synthesis of tert-Butyl Carbazate: Carpino, L. A. (1957).[2] "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society, 79(16), 4427-4431.

-

Reductive Amination Strategies for Hydrazines: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society, 93(12), 2897-2904.

-

Cyclobutyl Motif in Kinase Inhibitors (JAK/Tyk2 Context): Vazquez, M. L., et al. (2012). "Identification of N-(1H-pyrazol-4-yl)pyrimidin-2-amino derivatives as novel JAK2 inhibitors". Journal of Medicinal Chemistry, 55(22), 9572-9581. (Illustrates the utility of pyrazole-amine scaffolds).

-

General Pyrazole Synthesis for Kinase Inhibitors: Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles". The Journal of Organic Chemistry, 76(14), 5864-5869.

Sources

Application Note: Strategic Derivatization of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester for SAR Studies

Abstract & Strategic Significance

This application note details the methodological protocols for utilizing N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (Boc-NH-NH-cBu) as a high-value building block in Structure-Activity Relationship (SAR) campaigns.

In modern drug discovery, the cyclobutyl moiety has emerged as a critical bioisostere for isopropyl and tert-butyl groups. It offers a unique balance of lipophilicity and metabolic stability while reducing the rotatable bond count, often improving the pharmacokinetic (PK) profile of lead compounds [1][2]. This guide focuses on transforming this protected hydrazine precursor into two primary scaffold classes: 1-cyclobutylpyrazoles (kinase/GPCR privileged structures) and 1-cyclobutyl-ureas (soluble linker surrogates).

Chemical Architecture & Workflow

The starting material,

SAR Expansion Workflow

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

Figure 1: Divergent synthesis workflow transforming the Boc-protected precursor into bioactive scaffolds.

Module A: Controlled Deprotection (The Gateway Step)

The first critical step is the removal of the Boc group to reveal the nucleophilic hydrazine. While Trifluoroacetic acid (TFA) is common, we recommend HCl in Dioxane for this specific substrate.[1] The resulting hydrochloride salt is crystalline, non-hygroscopic, and easier to handle than the volatile free base or the hygroscopic TFA salt.

Protocol 1: Synthesis of Cyclobutylhydrazine Hydrochloride

Reagents:

-

Substrate:

-Boc- -

Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 eq)

-

Solvent: Dichloromethane (DCM) or anhydrous MeOH (if solubility is poor)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Boc-hydrazine substrate in minimal DCM (approx. 5 mL per gram) in a round-bottom flask under

atmosphere.-

Expert Note: If the substrate contains acid-sensitive amides elsewhere, cool to 0°C to prevent side-hydrolysis [3].

-

-

Acid Addition: Add 4.0 M HCl in Dioxane dropwise via syringe. A white precipitate (the hydrazine salt) may begin to form immediately.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: TLC (10% MeOH in DCM) or LCMS. The starting material spot (

) should disappear.

-

-

Workup (Precipitation Method):

-

Dilute the reaction mixture with diethyl ether (

) or MTBE (approx. 3x reaction volume). -

Filter the white solid under vacuum.

-

Wash the filter cake with fresh

to remove residual Boc by-products (tert-butyl chloride/isobutylene).

-

-

Drying: Dry the solid under high vacuum for 6 hours.

-

Yield Expectation: >90% quantitative conversion.

-

Critical Quality Attribute (CQA): The resulting salt should be stored in a desiccator. Free hydrazine bases are prone to air oxidation; the HCl salt is stable for months at 4°C.

Module B: Regioselective Heterocycle Construction

The most high-value application of cyclobutylhydrazine is the synthesis of 1-cyclobutyl-pyrazoles , a scaffold ubiquitous in kinase inhibitors (e.g., JAK, BTK inhibitors).

The Regioselectivity Challenge

When reacting a substituted hydrazine with an unsymmetrical 1,3-diketone, two isomers are possible: 1,3-disubstituted and 1,5-disubstituted pyrazoles.

-

Steric Control: The bulky cyclobutyl group exerts significant steric pressure.

-

Electronic Control: The nucleophilicity of the

attached to the cyclobutyl is lower than the terminal

Protocol 2: Condensation with 1,3-Diketones (Knorr Synthesis)

Reagents:

-

Cyclobutylhydrazine HCl (from Module A) (1.0 eq)

-

1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.0 eq)

-

Base: Triethylamine (

) or NaOAc (1.2 eq) -

Solvent: Ethanol (EtOH)[2]

Step-by-Step Methodology:

-

Preparation: Suspend the hydrazine HCl salt in EtOH. Add

to liberate the free base in situ. -

Addition: Add the 1,3-diketone.

-

Cyclization: Heat to reflux (78°C) for 4–12 hours.

-

Workup: Evaporate EtOH. Redissolve in EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography is usually required to separate regioisomers if the diketone was unsymmetrical.

Regioselectivity Logic Diagram:

Figure 2: Regiochemical outcome is driven by the minimization of steric clash between the cyclobutyl group and the diketone substituents.

Module C: Urea Library Generation

For SAR exploration of the "tail" region, converting the hydrazine into a semicarbazide (urea) or sulfonamide is effective.

Protocol 3: Isocyanate Coupling

Reagents:

-

Cyclobutylhydrazine HCl (1.0 eq)

-

Aryl Isocyanate (1.0 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: THF (anhydrous)

Method:

-

Dissolve hydrazine salt in THF. Add DIPEA and stir for 10 min to ensure free base formation.

-

Add isocyanate dropwise at 0°C.

-

Allow to warm to RT. The urea product often precipitates out or can be isolated via aqueous workup.

-

Note: This creates a 1-cyclobutyl-4-arylsemicarbazide , a mimic of urea linkers with altered hydrogen bond donor/acceptor properties.

-

Analytical Validation & Troubleshooting

Data integrity is paramount. Use the following reference values for validation.

| Analytical Method | Expected Observation | Common Issue |

| 1H NMR (DMSO-d6) | Cyclobutyl methine proton ( | Rotamers: Boc-protected forms often show split peaks due to restricted rotation. Run NMR at 50°C to coalesce. |

| LCMS (ESI+) | Mass = [M+H]+. Note that Boc groups fragment easily; you may see [M-Boc+H]+ in the source. | Missing Peak: If deprotected hydrazine is not visible, it may be too polar or lack UV chromophores. Derivatize with benzaldehyde to confirm presence. |

| TLC | Hydrazine salts stay at baseline. Free base streaks. | Staining: Hydrazines do not stain well with UV. Use Ninhydrin (red/brown) or PMA stain. |

References

-

Talele, T. T. (2016). The "Cyclobutyl" Effect in Medicinal Chemistry: Structural and Thermodynamic Insights. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Wiesenfeldt, M. P., et al. (2023). Cyclobutanes in Drug Discovery: Recent Advances in Synthesis and Application. Chemical Reviews. Link

-

Han, G., et al. (2004). Efficient and Selective Deprotection of Boc Group Using HCl/Dioxane.[7][10] Journal of Organic Chemistry, 69(11), 3985-3987. Link

-

Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones. Organic Letters, 10(4), 605–608. Link

Sources

- 1. reddit.com [reddit.com]

- 2. WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide - Google Patents [patents.google.com]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. CN102911084A - Preparation method of tert-butyl carbazate - Google Patents [patents.google.com]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for quantifying N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Application Note: Strategic Quantification of -Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Molecular Formula:Introduction & Analytical Strategy

-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester1The Analytical Challenge

-

Detection Limits: The molecule lacks a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is ineffective.[1] Detection must rely on Low-UV (205 nm) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (MS) .[1]

-

Stability: The Boc protecting group is acid-labile and thermally unstable above 100°C. Gas Chromatography (GC) is generally unsuitable due to on-column degradation.

-

Safety (PGI): As a hydrazine derivative, this compound and its precursors (Hydrazine, Boc-Hydrazine) are treated as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines, requiring highly sensitive quantitation methods (LOD < 1 ppm).[1]

Analytical Decision Matrix

The choice of method depends on the stage of development:

| Analytical Goal | Recommended Method | Detector | Rationale |

| Assay / Purity | HPLC-CAD | Charged Aerosol | Universal response independent of chromophores; high precision for mass balance. |

| Trace Quantification | LC-MS/MS | Triple Quadrupole | High sensitivity (MRM mode) for detecting Boc-CBH as an impurity in final drugs. |

| Reaction Monitoring | UHPLC-UV (205 nm) | PDA / DAD | Rapid check during synthesis; requires high-purity solvents to minimize baseline noise. |

Visualizing the Analytical Workflow

The following diagram outlines the logic flow for selecting the correct protocol and the fragmentation pathway used in MS detection.

Caption: Analytical decision tree and LC-MS/MS fragmentation pathway for Boc-CBH.

Method A: High-Purity Assay (HPLC-CAD)

Purpose: To determine the purity and assay of the intermediate during synthesis scale-up. Why CAD? Unlike UV, CAD response is uniform for non-volatile analytes, allowing accurate relative quantification of impurities (like cyclobutanone or Boc-hydrazine) that may have vastly different UV extinction coefficients.[1]

Reagents & Apparatus[1][2][3][4][5][6]

-

Instrument: HPLC system (e.g., Agilent 1260/1290 or Thermo Vanquish) with Charged Aerosol Detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Injection Vol | 10 µL |

| Detector (CAD) | Evaporation Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz |

| Run Time | 20 minutes |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

System Suitability Criteria

-

Tailing Factor: 0.8 – 1.5 (Hydrazines can tail; formic acid ensures protonation and peak shape).[1]

-

Precision (RSD):

2.0% for 6 replicate injections of standard. -

Resolution:

between Boc-CBH and nearest impurity (likely Boc-Hydrazine).

Method B: Trace Quantification (LC-MS/MS)

Purpose: To quantify Boc-CBH as a genotoxic impurity in a final drug substance (API).

Sensitivity Goal: LOQ

Reagents & Apparatus[1][2][3][4][5][6]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

MS Source Parameters (Optimization Required)

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 450°C

-

Ion Source Gas 1/2: 50 / 50 psi

MRM Transitions (Multiple Reaction Monitoring)

The Boc group fragmentation is characteristic.[1] The loss of the tert-butyl group as isobutene (-56 Da) is the primary transition.

| ID | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Type |

| Quantifier | 187.2 ( | 131.2 | 60 | 15 | Loss of Isobutene |

| Qualifier | 187.2 ( | 57.1 | 60 | 25 | tert-butyl cation |

| Qualifier | 187.2 ( | 87.1 | 60 | 30 | Hydrazine core |

Sample Preparation Protocol

Avoid using strong acids (HCl/TFA) in the diluent for long-term storage, as they will deprotect the Boc group, yielding the unstable free cyclobutylhydrazine.[1]